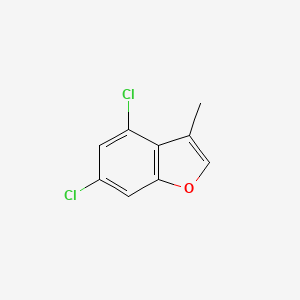










|
REACTION_CXSMILES
|
[C:1]([C:4]1[C:14]([Cl:15])=[CH:13][C:12]([Cl:16])=[CH:11][C:5]=1[O:6][CH2:7]C(O)=O)(=O)[CH3:2].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(=O)(O)[O-].[Na+]>[Cl:15][C:14]1[C:4]2[C:1]([CH3:2])=[CH:7][O:6][C:5]=2[CH:11]=[C:12]([Cl:16])[CH:13]=1 |f:1.2,4.5|
|


|
Name
|
2-(2-acetyl-3,5-dichlorophenoxy) acetic acid
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=C(OCC(=O)O)C=C(C=C1Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
155 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with three 100 ml portions of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed neutral with saturated sodium bicarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil which
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was purified by distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC2=C1C(=CO2)C)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |